

Synthesis Protocol for 4-Bromo-2,5-dichloroaniline: An Application Note

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Compound of Interest

Compound Name: **4-Bromo-2,5-dichloroaniline**

Cat. No.: **B175967**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **4-Bromo-2,5-dichloroaniline**, a halogenated aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The described methodology is based on the electrophilic bromination of 2,5-dichloroaniline.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Spectroscopic Data
2,5-Dichloroaniline	C ₆ H ₅ Cl ₂ N	162.02	49-52	¹ H NMR (CDCl ₃): δ 7.13-7.10 (m, 1H), 6.71 (d, J=1.5 Hz, 1H), 6.65-6.62 (m, 1H), 4.09 (br s, 2H)[1]
4-Bromo-2,5-dichloroaniline	C ₆ H ₄ BrCl ₂ N	240.91	83-89 (for the related 4-bromo-2,6-dichloroaniline)	¹ H NMR (predicted): δ ~7.5 (s, 1H), ~7.0 (s, 1H), ~4.5 (br s, 2H). ¹³ C NMR (predicted): Chemical shifts will be influenced by the three halogen substituents and the amine group. IR (KBr, cm ⁻¹): Characteristic peaks for N-H stretching (approx. 3300-3500), C-N stretching (approx. 1250-1350), and C-Br/C-Cl stretching (below 1000).

Note: Experimentally determined data for **4-Bromo-2,5-dichloroaniline** is not readily available in the searched literature. The provided melting point is for a structurally similar isomer, and the spectroscopic data are predictions based on known chemical shift and absorption ranges.

Experimental Protocol: Synthesis of 4-Bromo-2,5-dichloroaniline

This protocol details the synthesis of **4-Bromo-2,5-dichloroaniline** via the direct bromination of 2,5-dichloroaniline using molecular bromine in a glacial acetic acid solvent.

Materials and Reagents:

- 2,5-Dichloroaniline
- Glacial Acetic Acid (CH_3COOH)
- Bromine (Br_2)
- Sodium bisulfite (NaHSO_3)
- Sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- Hexanes or Petroleum Ether

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Reflux condenser

- Separatory funnel
- Rotary evaporator
- Beakers, graduated cylinders, and other standard laboratory glassware
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloroaniline (1.0 eq.) in glacial acetic acid (approximately 5-10 mL per gram of aniline). Stir the mixture at room temperature until the aniline is completely dissolved.
- Bromination: Cool the solution in an ice bath. In a dropping funnel, prepare a solution of bromine (1.0-1.1 eq.) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred aniline solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction mixture may change color upon the addition of bromine.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 8:2). The reaction is complete when the starting material spot is no longer visible.
- Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. The color of the bromine should disappear.
- Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure **4-Bromo-2,5-dichloroaniline**.

Visualizations

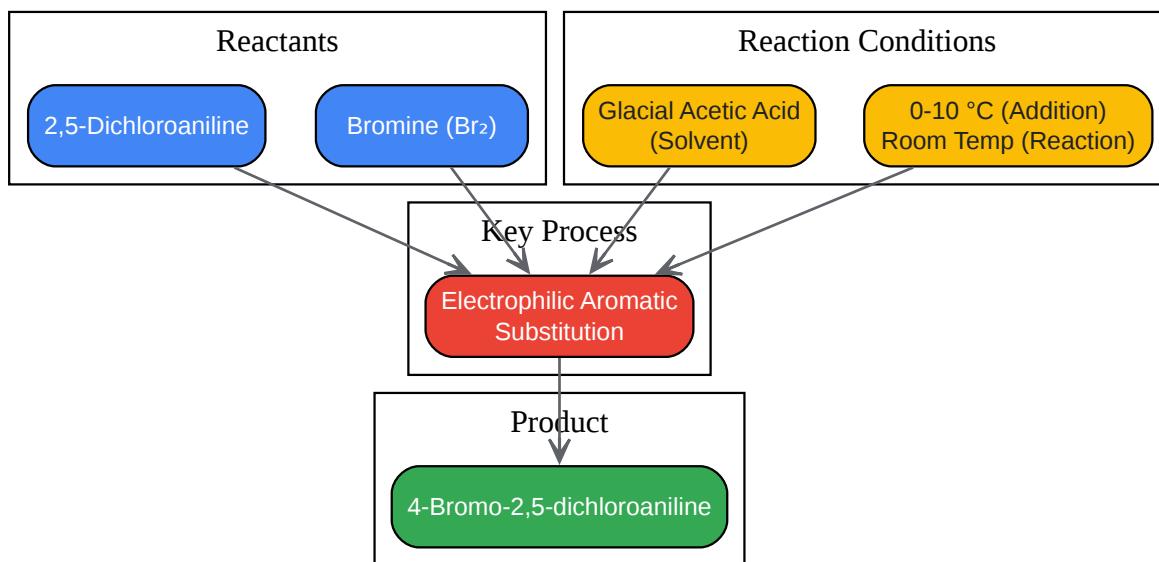
Synthesis Workflow



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Caption: Workflow for the synthesis of **4-Bromo-2,5-dichloroaniline**.

Logical Relationship of Reagents and Steps



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Caption: Key components and process for the synthesis.

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References

- 1. rsc.org [rsc.org]
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